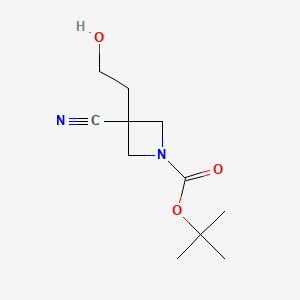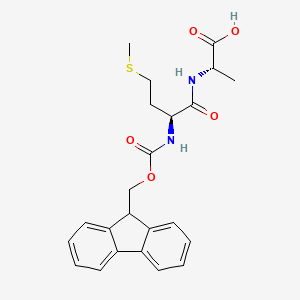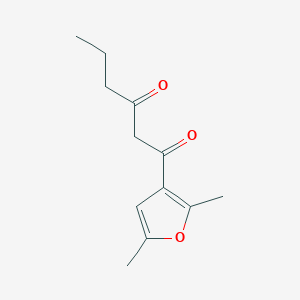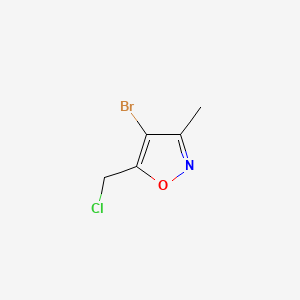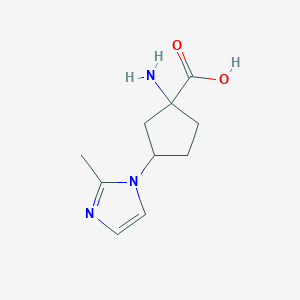
1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid is a compound that features a cyclopentane ring substituted with an amino group, a carboxylic acid group, and a 2-methyl-1H-imidazol-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, aldehydes, and various substituted imidazole compounds .
Applications De Recherche Scientifique
1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-aminopropyl)imidazole: This compound has a similar imidazole ring but differs in the length of the alkyl chain.
3-(1H-imidazol-1-yl)propylamine: Similar to the above compound but with a different substitution pattern on the imidazole ring.
Uniqueness
1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-amino-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-7-12-4-5-13(7)8-2-3-10(11,6-8)9(14)15/h4-5,8H,2-3,6,11H2,1H3,(H,14,15) |
Clé InChI |
HMDSXZCKDQSDSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C2CCC(C2)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)
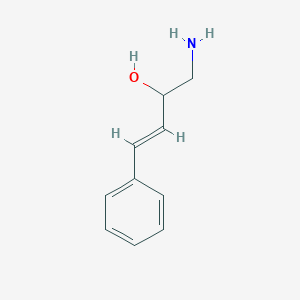
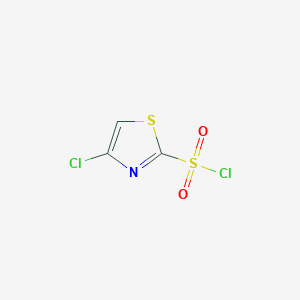
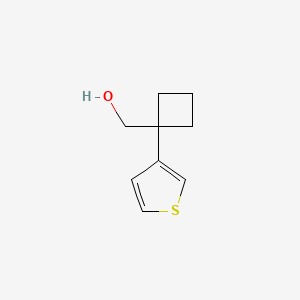
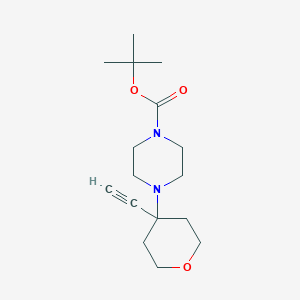
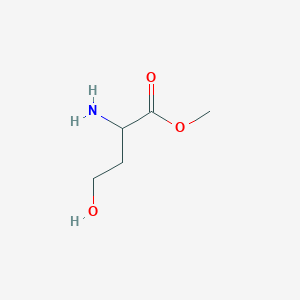
![(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)
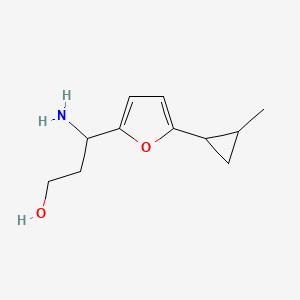

![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
